molecular formula C7H12N2O4 B381947 (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide CAS No. 97747-55-2

(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide

Cat. No.: B381947
CAS No.: 97747-55-2
M. Wt: 188.18g/mol
InChI Key: YQPBXKXVZURPHT-QWWZWVQMSA-N
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Description

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide (CAS 97747-55-2) is a valuable chiral building block in organic and pharmaceutical synthesis. Its defined stereochemistry, derived from (2R,3R)-tartaric acid, makes it a crucial intermediate for constructing complex molecules with specific stereochemical requirements . The compound serves as a direct precursor to other functionalized derivatives; for instance, it can be dehydrated to form the corresponding (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile, a transformation that highlights its utility in introducing nitrile functionalities while preserving the core chiral structure . The dioxolane ring, an isopropylidene acetal, acts as a protecting group for the vicinal diol of the parent tartaric acid, stabilizing the molecule and directing subsequent reactions . This product is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. For further details on crystal structure and conformational analysis of related compounds, please refer to the scientific literature .

Properties

IUPAC Name

(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-7(2)12-3(5(8)10)4(13-7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBXKXVZURPHT-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3-Dioxolane Ring

(2R,3R)-Diethyl tartrate is treated with 2,2-dimethoxypropane under acidic conditions to form (4R,5R)-diethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. The reaction proceeds via cyclocondensation, with the 1,3-dioxolane ring forming in 89% yield. Key spectral data for the intermediate include:

Characterization MethodData
IR (KBr) 2985 cm⁻¹ (-CH₃), 1742 cm⁻¹ (C=O), 1146 cm⁻¹ (C-O-C)
¹H NMR (DMSO-d₆) δ 1.29 (t, 6H, -CH₂CH₃), 1.32 (s, 6H, -CH₃), 5.36 (s, 2H, -CH-O)
Elemental Analysis Found: C 53.52%, H 7.28% (Calcd: C 53.65%, H 7.37%)

Conversion to Dicarbohydrazide

The diethyl ester is reacted with hydrazine hydrate in ethanol at room temperature to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbohydrazide. This step achieves 84% yield, with the hydrazide intermediate characterized by:

Characterization MethodData
IR (KBr) 3357 cm⁻¹ (-NH₂), 1664 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) δ 4.30 (s, 4H, -NH₂), 5.06 (s, 2H, -CH-), 10.60 (s, 2H, -CONH-)
Melting Point 152–154°C

Final Amidation

The carbohydrazide is treated with acylating agents such as benzoyl chloride or substituted benzaldehydes to form the target dicarboxamide. For example, reaction with 4-methylbenzaldehyde in acetic acid yields 68% of the product.

Alternative Route via Direct Amidation of Dicarbonitrile

A less common but stereospecific route involves the hydrolysis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Despite challenges in nitrile hydrolysis, controlled conditions with sulfuric acid (6N, reflux) achieve partial conversion to the dicarboxamide.

Dicarbonitrile Synthesis

The dicarbonitrile precursor is synthesized from (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide via dehydration with benzenesulfonyl chloride in pyridine (80.5% yield).

Characterization MethodData
Melting Point 163–164°C
X-ray Diffraction Confirms C₂ symmetry and twist conformation of the dioxolane ring

Hydrolysis Conditions

Refluxing the dicarbonitrile with 6N H₂SO₄ for 2 hours yields the dicarboxamide, though this method is less efficient (∼50% yield) due to competing side reactions.

Stereochemical Considerations

The absolute configuration of the product is rigorously controlled by the starting material’s chirality. X-ray crystallography using the Flack parameter (x = 0.02(2)) confirms retention of the (4R,5R) configuration during synthesis. Misassignments in earlier literature were corrected by re-evaluating the Cahn-Ingold-Prelog priorities after functional group transformations.

Scalability and Industrial Adaptations

Large-scale production (≥100 g) employs continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 hours to 45 minutes. Solvent-free conditions under microwave irradiation further improve atom economy (E-factor = 2.1).

Analytical and Purification Protocols

Final products are purified via recrystallization from ethanol/water mixtures (3:1 v/v). Purity is assessed by:

MethodConditions/Results
HPLC C18 column, 70:30 MeOH/H₂O, retention time = 6.7 min
Chiral GC β-Dex™ 120 column, 98% enantiomeric excess

Scientific Research Applications

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and carboxamide groups enable the compound to form stable complexes with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Key Features : Synthesized from the dicarboxamide via treatment with benzenesulfonyl chloride (80.5% yield). Exhibits resistance to hydrolysis under acidic conditions and a high melting point (163–164°C). Used in asymmetric synthesis .
  • Contrast : Replacing amide groups with nitriles alters reactivity and stability, reducing hydrogen-bonding capacity and increasing hydrophobicity .

(4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyl-1,3-dioxolane CAS No.: 59779-75-8 Molecular Formula: C₁₁H₁₈O₆ Molecular Weight: 246.26 g/mol Key Features: A diethyl ester derivative with applications as an intermediate in organic synthesis. Higher lipophilicity compared to the dicarboxamide facilitates its use in esterification reactions .

(4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide Molecular Formula: C₁₁H₁₁BrN₂O₄ Key Features: Substituted with a bromophenyl group, this analogue crystallizes in a monoclinic system. Intramolecular N–H⋯O hydrogen bonds form four five-membered rings, influencing crystal packing .

Functional Derivatives in Pharmacology

Platinum(II) Anticancer Complexes Structure: Derivatives like cis-(4R,5R)-4,5-bis(aminomethyl)-1,3-dioxolane linked to platinum(II) show enhanced water solubility and in vivo efficacy against tumors compared to parent compounds (e.g., heptaplatin) . Mechanism: Improved solubility arises from hydrophilic 3-hydroxy-1,1-cyclobutanedicarboxylate ligands, enabling better pharmacokinetics .

Antimicrobial Dioxolane Derivatives

  • Example : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)

  • Molecular Formula : C₁₃H₁₄O₇
  • Melting Point : 94–95°C
  • Bioactivity : Exhibits broad-spectrum antibacterial activity (MIC values: 19.5–78 µg/mL against S. aureus, E. coli, and C. albicans) .

Organometallic Derivatives

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(diphenylmethylstannane) Application: Demonstrates unique reductive properties, reducing α-bromo esters to products like methyl 2-phenylbutanoate (yield: 45–55%). Asymmetric Induction: Potential for enantioselective synthesis due to the chiral dioxolane backbone .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide C₉H₁₄N₂O₄ 244.29 Chiral synthon; precursor to nitriles
(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile C₉H₁₀N₂O₂ 178.19 Hydrolysis-resistant; asymmetric synthesis
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-dioxolane dicarboxylate C₁₃H₁₄O₇ 282.25 Antimicrobial (MIC: 19.5–78 µg/mL)
(4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyl dioxolane C₁₁H₁₈O₆ 246.26 Lipophilic ester intermediate

Research Findings and Key Contrasts

  • Stereochemical Integrity : Misassignment in early literature (e.g., Shainyan et al., 2002) underscores the need for rigorous crystallographic validation .
  • Reactivity Divergence : Nitrile derivatives resist hydrolysis, whereas amides participate in hydrogen bonding, affecting solubility and crystal packing .
  • Pharmacological Potential: Hydroxyphenyl-substituted dioxolanes show antimicrobial activity, while platinum complexes improve anticancer drug profiles .
  • Novel Reductions: Organotin derivatives challenge conventional reactivity paradigms, enabling ester reductions previously unreported .

Biological Activity

The compound (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide is a member of the dioxolane family, which has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C9H14N2O4
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 37031-29-1

The structure features a dioxolane ring with two carboxamide functional groups that contribute to its reactivity and biological properties.

Synthesis

The synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the reaction of appropriate diols with carboxylic acid derivatives. A notable method includes the use of salicylaldehyde and diols under catalytic conditions to yield high-purity dioxolanes efficiently .

Antibacterial Activity

Research has demonstrated that (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide exhibits significant antibacterial properties. In a study examining various dioxolane derivatives:

  • Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
    • Staphylococcus aureus : MIC values ranged from 625–1250 µg/mL.
    • Staphylococcus epidermidis : Showed excellent activity with significant inhibition.
    • Enterococcus faecalis : Notably effective with an MIC of 625 µg/mL.

However, no activity was observed against certain Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

Antifungal Activity

The compound also displayed antifungal activity against Candida albicans , with MIC values indicating effective inhibition at concentrations as low as 156.25 µg/mL. This suggests potential therapeutic applications in treating fungal infections .

Summary of Biological Assays

CompoundTarget OrganismMIC (µg/mL)
(4R,5R)-DioxolaneStaphylococcus aureus625–1250
(4R,5R)-DioxolaneStaphylococcus epidermidisVariable
(4R,5R)-DioxolaneEnterococcus faecalis625
(4R,5R)-DioxolaneCandida albicans156.25

Study on Antibacterial Efficacy

In a comparative study published by MDPI in 2011, various synthesized dioxolanes were tested for their antibacterial efficacy. The results indicated that while some compounds showed high activity against Gram-positive bacteria, their effectiveness varied significantly across different strains. The study emphasized the need for further optimization of these compounds to enhance their spectrum of activity .

Research on Antifungal Properties

Another investigation focused on the antifungal properties of dioxolanes highlighted the effectiveness of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide against Candida species. The findings suggested that modifications in the dioxolane structure could lead to enhanced antifungal potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Reactant of Route 2
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide

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